Lipophilicity Gap Between Positional Isomers
The target compound, dimethyl(piperidin-3-ylmethyl)amine (free base), exhibits a calculated LogD at pH 7.4 of −3.41, compared to −5.00 for its 4-position isomer, 4-(dimethylaminomethyl)piperidine (CAS 138022-00-1). This 1.59 log unit difference corresponds to a ~39-fold higher effective lipophilicity for the 3-isomer at physiological pH, a parameter that directly governs passive membrane permeability and distribution into lipid-rich compartments such as the central nervous system [1] [2]. The 2-position isomer (CAS 60717-51-3) is anticipated to exhibit an intermediate LogD profile, but published calculated values are not available for direct comparison. The LogP values also diverge: 0.34 for the 3-isomer versus 0.29 for the 4-isomer, reflecting differences in molecular shape and solvent-accessible surface area [1] [2].
| Evidence Dimension | Lipophilicity — LogD at pH 7.4 (calculated, JChem) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = −3.41; LogP = 0.34; PSA = 15.27 Ų |
| Comparator Or Baseline | 4-(Dimethylaminomethyl)piperidine: LogD (pH 7.4) = −5.00; LogP = 0.29; PSA = 15.27 Ų |
| Quantified Difference | ΔLogD (pH 7.4) = 1.59 units (~39-fold higher lipophilicity for 3-isomer); ΔLogP = 0.05 |
| Conditions | Calculated values using JChem software; pH 7.4, 25 °C; free base forms compared |
Why This Matters
A 39-fold difference in LogD at pH 7.4 means the 3-isomer will distribute into lipid membranes substantially more than the 4-isomer at physiological pH, making isomer selection critical for any project targeting intracellular or CNS compartments.
- [1] Chembase. (n.d.). dimethyl(piperidin-3-ylmethyl)amine — Calculated Properties. en.chembase.cn. LogD (pH 7.4): −3.4077182; LogD (pH 5.5): −5.551058; LogP: 0.33608514; PSA: 15.27 Ų. View Source
- [2] Chembase. (n.d.). 4-(Dimethylaminomethyl)piperidine (CAS 138022-00-1) — Calculated Properties. en.chembase.cn. LogD (pH 7.4): −4.9986296; LogD (pH 5.5): −6.3934927; LogP: 0.2945284; PSA: 15.27 Ų. View Source
